3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine
Description
Properties
IUPAC Name |
4-[(3-methylidenepiperidin-1-yl)methyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-9-3-2-4-12(5-9)6-10-7-13-8-11-10/h7-8H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMBHVUOGMCBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)CC2=COC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine typically involves the formation of the piperidine and oxazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxazole ring can be synthesized via the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or imines . The piperidine ring can be formed through various cyclization reactions involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and specific reaction conditions to ensure efficient formation of the desired product. The exact methods can vary depending on the scale of production and the specific requirements of the end product.
Chemical Reactions Analysis
Types of Reactions
3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may produce more saturated piperidine derivatives.
Scientific Research Applications
Antibacterial Activity
Research indicates that compounds containing piperidine and oxazole structures exhibit moderate to strong antibacterial activity. In a study evaluating various derivatives, it was found that certain synthesized compounds displayed significant efficacy against bacterial strains such as Salmonella typhi and Bacillus subtilis .
Table 1: Antibacterial Activity of Synthesized Compounds
| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
|---|---|---|---|
| 7l | Salmonella typhi | 18 | 2.14 |
| 7m | Bacillus subtilis | 20 | 0.63 |
| 7n | E. coli | 15 | 2.17 |
Enzyme Inhibition
The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE) and urease. These enzymes are critical targets in treating conditions such as Alzheimer's disease and urinary tract infections, respectively. The synthesized derivatives demonstrated strong inhibitory activity, with IC50 values indicating their potential as therapeutic agents .
Table 2: Enzyme Inhibition Data
| Compound ID | Enzyme Target | IC50 (µM) |
|---|---|---|
| 7o | Acetylcholinesterase | 1.13 |
| 7p | Urease | 1.21 |
Case Study 1: Synthesis and Biological Evaluation
A study published in the Tropical Journal of Pharmaceutical Research synthesized several piperidine derivatives including the target compound. The biological evaluation revealed that these derivatives exhibited significant anticancer properties alongside their antibacterial activity . The results indicated that some compounds had IC50 values comparable to established chemotherapeutic agents like doxorubicin.
Case Study 2: Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the interaction mechanisms of the synthesized compounds with target proteins. These studies provided insights into how structural modifications could enhance binding affinity and biological activity . The docking results suggested that the presence of the oxazole moiety plays a crucial role in enhancing the pharmacological profile of these compounds.
Mechanism of Action
The mechanism of action of 3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine involves its interaction with specific molecular targets in biological systems. The oxazole ring can bind to various receptors and enzymes through non-covalent interactions, influencing their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Piperidine Derivatives with Methyl/Methylidene Substitutions
The presence and position of methyl or methylidene groups on the piperidine ring critically influence biological activity:
- 3-Methylpiperidine Derivatives : In CCR2 receptor-binding studies, a methyl group at position 3 of the piperidine ring was essential for high affinity. Removal of this group abolished activity, while substitution at position 4 eliminated binding entirely .
- 3-Methylidenepiperidine : The methylidene group in the target compound introduces a double bond, which may mimic steric effects of a 3-methyl group while altering electron distribution. This could enhance conformational stability compared to saturated analogs.
- 4-Methylpiperidine Derivatives : In larvicidal assays, 4-methyl substitution on piperidine reduced activity, underscoring the sensitivity of biological effects to substituent position .
Heterocyclic Substituents at Position 1
The 1,3-oxazol-4-ylmethyl group distinguishes the target compound from analogs with other heterocycles:
- Benzothiazole Derivatives : Compounds with 6-chloro-benzothiazole substituents (e.g., compound 6 in Open Chem. 2019) showed potent larvicidal activity (LC₅₀ = 0.053 μg/μL), attributed to π-π interactions with residues like Arg15 and Phe105 . In contrast, oxazole’s smaller size and different electronic profile may alter binding kinetics.
- Spiropiperidines : Merck’s spiropiperidine 14, featuring a spiro[indene-piperidine], retained CCR2 activity but required specific methyl substitutions for optimal binding .
Table 2: Heterocyclic Substituent Effects
Structural Analogues with Modified A-Rings
In glycyrrhetinic acid (GA) derivatives, modifications to the A-ring and C-30 substituents (e.g., piperazine, 4-piperidyl piperidine) influenced synthetic yields and byproduct formation. For example, benzyl protection of the C-30 carboxylic acid minimized halogenolysis side reactions, suggesting that substituent steric bulk impacts stability . The target compound’s oxazolylmethyl group may similarly affect synthetic accessibility and metabolic stability.
Key Research Findings and Implications
- Position-Specific Methyl Effects : The 3-methylidene group in the target compound may emulate the beneficial steric effects of 3-methylpiperidine in CCR2 binding while offering enhanced rigidity .
- Heterocycle-Driven Interactions : The oxazole’s oxygen atom could facilitate hydrogen bonding, akin to benzothiazole’s chlorine-mediated π-π interactions, but experimental validation is needed .
- Synthetic Considerations : Protecting group strategies (e.g., benzyl vs. methyl esters) from GA derivative synthesis may inform scalable production of the target compound.
Biological Activity
3-Methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine is a heterocyclic compound characterized by the presence of both piperidine and oxazole rings. The unique structural features of this compound contribute to its significant biological activities, making it a subject of interest in pharmacological research. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula for this compound is . It features a piperidine ring substituted with a methylidene group and an oxazole moiety, which imparts unique chemical properties that are essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 190.24 g/mol |
| CAS Number | 2097897-68-0 |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Compounds containing oxazole rings are known for their antimicrobial properties. Studies have shown that derivatives of oxazole exhibit significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for treating neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
- Cellular Pathway Modulation : Research indicates that the compound may influence various cellular pathways, including those involved in oxidative stress and inflammation. This could be beneficial in conditions where oxidative damage plays a critical role .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antibacterial Studies : A study evaluated various piperidine derivatives for their antibacterial properties. Compounds with structural similarities to 3-Methylidene showed effective inhibition against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 32 to 512 µg/mL .
- Antifungal Activity : Another research highlighted the antifungal properties of related piperidine compounds against Candida albicans. The findings suggested that modifications in the piperidine structure could enhance antifungal efficacy .
- Neuroprotective Effects : A study focused on the neuroprotective potential of oxazole-containing compounds demonstrated that these could mitigate neurotoxicity in cellular models exposed to oxidative stressors .
Comparative Analysis
When comparing this compound with other similar compounds, several key differences emerge:
| Compound Name | Antimicrobial Activity | AChE Inhibition | Neuroprotective Effects |
|---|---|---|---|
| This compound | Moderate | Yes | Yes |
| 2-Methyl-5-phenyloxazole | High | No | Moderate |
| Piperidine derivatives (e.g., piperidine-4-carboxylic acid) | Variable | Yes | Low |
Q & A
Basic Question: What are the most common synthetic routes for preparing 3-methylidene-1-[(1,3-oxazol-4-yl)methyl]piperidine, and how is its structure confirmed?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. Acylation or alkylation reactions are used to introduce the oxazole moiety. For example, the oxazol-4-ylmethyl group can be attached via nucleophilic substitution or Mitsunobu reactions using 1,3-oxazole derivatives . Post-synthesis, structural confirmation employs:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra identify proton environments and carbon frameworks, with characteristic shifts for the methylidene group (~5.0–5.5 ppm) and oxazole protons (7.0–8.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for the methylidene and oxazole substituents .
Basic Question: What spectroscopic and computational methods are used to analyze the electronic properties of this compound?
Answer:
- UV-Vis Spectroscopy : Identifies π→π* transitions in the oxazole ring and conjugation with the piperidine system. Solvent polarity effects on absorption maxima are studied to infer charge-transfer behavior .
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, the oxazole ring’s electron-deficient nature may enhance electrophilic substitution at the methylidene position .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=N stretch in oxazole at ~1600 cm⁻¹) .
Advanced Question: How can reaction conditions be optimized to improve the yield of this compound during scale-up synthesis?
Answer:
Yield optimization requires a Design of Experiments (DoE) approach:
- Catalyst Screening : Palladium or copper catalysts may enhance coupling efficiency between piperidine and oxazole precursors .
- Solvent Effects : Polar aprotic solvents (e.g., DMF or acetonitrile) improve oxazole reactivity, while reducing steric hindrance .
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in acylation steps, as shown in analogous piperidine-oxazole syntheses .
- Purification : Gradient column chromatography or recrystallization in ethyl acetate/hexane mixtures isolates the product with >95% purity .
Advanced Question: What strategies are recommended to resolve contradictions in biological activity data for this compound across different assays?
Answer:
Discrepancies may arise from assay-specific variables:
- Target Selectivity : Use in silico docking (e.g., AutoDock Vina) to compare binding affinities against off-target proteins like kinases or GPCRs .
- Metabolic Stability : Assess liver microsome stability to rule out rapid degradation in certain assays (e.g., vs. CYP450 isoforms) .
- Buffer Conditions : Adjust pH (6.5–7.5) and ionic strength to mimic physiological environments, as oxazole’s protonation state affects activity .
Advanced Question: How can researchers design derivatives of this compound to enhance its pharmacokinetic properties while retaining bioactivity?
Answer:
Rational design involves:
- Bioisosteric Replacement : Substitute the oxazole ring with isoxazole or thiazole to modulate solubility and metabolic stability .
- Prodrug Strategies : Introduce ester or carbamate groups at the methylidene position for controlled release .
- LogP Optimization : Add hydrophilic substituents (e.g., hydroxyl or amine groups) to improve aqueous solubility, predicted via ClogP calculations .
- In Vivo Testing : Use pharmacokinetic models (e.g., PBPK) to simulate absorption and half-life in preclinical species .
Advanced Question: What analytical techniques are critical for detecting degradation products of this compound under accelerated stability testing?
Answer:
- LC-MS/MS : Identifies hydrolytic degradation (e.g., oxazole ring opening) or oxidation byproducts .
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to simulate storage conditions .
- Solid-State NMR : Monitors crystallinity changes that may accelerate degradation .
Advanced Question: How can researchers reconcile conflicting computational predictions and experimental data regarding this compound’s reactivity?
Answer:
- Multi-Scale Modeling : Combine DFT with molecular dynamics to account for solvent and temperature effects overlooked in static calculations .
- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates for key steps (e.g., acylation) and validate computational barriers .
- Synthetic Control Experiments : Systematically vary substituents to isolate electronic vs. steric contributions to reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
